molecular formula C6H10O2 B1205776 2-Methylene-1,3-dioxepane CAS No. 69814-56-8

2-Methylene-1,3-dioxepane

Cat. No. B1205776
CAS RN: 69814-56-8
M. Wt: 114.14 g/mol
InChI Key: AVUFZLGLMCACRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Methylene-1,3-dioxepane is synthesized from 2-bromo-methyl-5,6-dihydroxy-1,3-dioxepanes through a series of chemical reactions. The synthesis process involves the use of elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure of the synthesized compound. This meticulous approach ensures the precise formation of 2-methylene-1,3-dioxepane with desired structural integrity (Moszner, Völkel, Rheinberger, & Klemm, 1997).

Molecular Structure Analysis

The molecular structure of 2-methylene-1,3-dioxepane is characterized by advanced spectroscopic techniques, including IR, 1H NMR, and 13C NMR. These analytical methods provide detailed insights into the compound's molecular geometry, confirming the bicyclic nature and the presence of methylene and dioxepane rings. This structural characterization is crucial for understanding the reactivity and polymerization behavior of 2-methylene-1,3-dioxepane (Moszner et al., 1997).

Chemical Reactions and Properties

2-Methylene-1,3-dioxepane undergoes radical and cationic polymerization, leading to the formation of highly viscous polymers. The polymerization process is influenced by factors such as initiator type and polymerization conditions. Notably, radical polymerization with initiators like 2,2'-azoisobutyronitrile (AIBN) and di-tert-butyl peroxide (DtBPO) facilitates ring-opening polymerization, whereas cationic photopolymerization favors vinyl polymerization. This dual polymerization behavior highlights the compound's versatility in polymer synthesis (Moszner et al., 1997).

Physical Properties Analysis

The physical properties of 2-methylene-1,3-dioxepane and its polymers, such as viscosity and volume changes during polymerization, are critical for their practical applications. The negative volume changes associated with the polymerization of 2-methylene-1,3-dioxepane in bulk indicate the compound's unique behavior under polymerization conditions, affecting the polymer's final properties and applications (Moszner et al., 1997).

Chemical Properties Analysis

The chemical properties of 2-methylene-1,3-dioxepane, including its reactivity in polymerization and the resulting polymer's chemical stability, are influenced by its molecular structure. The ability to undergo both radical and cationic polymerizations makes 2-methylene-1,3-dioxepane a versatile monomer for creating polymers with diverse properties. These properties can be tailored through the careful selection of polymerization conditions and initiators, enabling the synthesis of polymers for specific applications (Moszner et al., 1997).

Scientific Research Applications

1. Thermoresponsive Polymers and Hydrogels

  • Application Summary: 2-Methylene-1,3-dioxepane is used in the synthesis of thermoresponsive degradable polymers and hydrogels. These materials are considered promising for the development of smart drug delivery carriers that can be applied in the human body .
  • Methods of Application: The polymers and hydrogels are prepared by radical copolymerization of 2-methylene-1,3-dioxepane and N,N-dimethylacrylamide. The obtained polymers exhibit low critical solution temperature-type phase separation and a swelling-deswelling behavior .
  • Results: Under alkaline conditions (pH 11.3), these materials degraded and turned into water-soluble oligomers. In addition, the hydrogels self-degraded in PBS due to the decreased pH of the inner hydrogel .

2. Precipitation Polymerization in Supercritical Carbon Dioxide

  • Application Summary: 2-Methylene-1,3-dioxepane is used in precipitation polymerization in supercritical carbon dioxide (scCO2). This method is used to synthesize copolymers of 2-methylene-1,3-dioxepane with N-vinyl-2-pyrrolidone .
  • Methods of Application: Free radical homopolymerization experiments were conducted with 2-methylene-1,3-dioxepane in supercritical carbon dioxide using a heterogeneous precipitation polymerization method and AIBN as the initiator .
  • Results: The influence of comonomer feed ratios on the yield, glass transition temperature (Tg) and copolymer composition was investigated. The copolymers produced were characterized by 1H NMR, FT-IR spectroscopy and DSC .

3. Degradable Polymeric Nanomaterials

  • Application Summary: 2-Methylene-1,3-dioxepane is used in the preparation of degradable polymeric nanomaterials. The RAFT dispersion polymerization of styrene and 5,6-benzo-2-methylene-1,3-dioxepane was demonstrated to achieve various morphologies, including spheres, vesicles, worms, and large compound vesicles .
  • Methods of Application: The method involves the RAFT dispersion polymerization of styrene and 5,6-benzo-2-methylene-1,3-dioxepane .
  • Results: The process results in the formation of various morphologies, including spheres, vesicles, worms, and large compound vesicles .

4. Biodegradable Pressure-Sensitive Adhesives

  • Application Summary: 2-Methylene-1,3-dioxepane is used in the synthesis of biodegradable pressure-sensitive adhesives (PSAs). The aim is to develop PSAs that are environmentally friendly and can degrade after use .
  • Methods of Application: The method involves the bulk free radical terpolymerization of butyl acrylate, 2-methylene-1,3-dioxepane, and vinyl acetate. The reactivity ratios were estimated using the error-in-variables model (EVM) .
  • Results: The study provides crucial insights into the incorporation of 2-methylene-1,3-dioxepane across different initial feed compositions and offers estimates of the final terpolymer compositions and distributions .

5. Intracellular Drug Delivery

  • Application Summary: 2-Methylene-1,3-dioxepane is used in the construction of biodegradable pH sensitive polymeric prodrugs for intracellular drug delivery .
  • Methods of Application: The method involves the synthesis of functional 2-methylene-1,3-dioxepane terpolymer which functions as a building block for the construction of the polymeric prodrug .
  • Results: The study demonstrates the potential of these polymeric prodrugs in designing compostable or degradable polymers .

6. Stimuli-Responsive Drug Delivery Carriers and Cell Culture Scaffolds

  • Application Summary: 2-Methylene-1,3-dioxepane is used in the preparation of thermoresponsive degradable polymers and hydrogels. These materials have potential applicability as stimuli-responsive drug delivery carriers and cell culture scaffolds .
  • Methods of Application: The method involves the radical copolymerization of 2-methylene-1,3-dioxepane and N,N-dimethylacrylamide. The obtained polymers exhibit low critical solution temperature-type phase separation and a swelling-deswelling behavior .
  • Results: Under alkaline conditions (pH 11.3), these materials degraded and turned into water-soluble oligomers. In addition, the hydrogels self-degraded in PBS due to the decreased pH of the inner hydrogel .

Future Directions

: Komatsu, S., Sato, T., & Kikuchi, A. (2021). Facile preparation of 2-methylene-1,3-dioxepane-based thermoresponsive polymers and hydrogels. Polymer Journal, 53(4), 431-438. Read more : ChemSpider. (n.d.). 2-methylene-1,3-dioxepane. Retrieved from ChemSpider

properties

IUPAC Name

2-methylidene-1,3-dioxepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6-7-4-2-3-5-8-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUFZLGLMCACRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1OCCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83952-55-0
Record name 1,3-Dioxepane, 2-methylene-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83952-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60275616
Record name 2-METHYLENE-1,3-DIOXEPANE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylene-1,3-dioxepane

CAS RN

69814-56-8
Record name 2-METHYLENE-1,3-DIOXEPANE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylene-1,3-dioxepane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
987
Citations
WJ Bailey, Z Ni, SR Wu - Macromolecules, 1982 - ACS Publications
In order to extend the study of free radical ring-opening polymerization to include diverse structures and to determine the scope of the reactions, two cyclic ketene acetals, cis-and trans-4…
Number of citations: 168 pubs.acs.org
LF Sun, RX Zhuo, ZL Liu - Journal of Polymer Science Part A …, 2003 - Wiley Online Library
Copolymers of 2‐methylene‐1,3‐dioxepane (MDO) and methyl acrylate (MA) containing ester units both in the backbone and as pendant groups were synthesized by free‐radical …
Number of citations: 54 onlinelibrary.wiley.com
S Jin, KE Gonsalves - Macromolecules, 1997 - ACS Publications
Chain polymerizations, especially the free-radical polymerizations, of cyclic ketene acetals have recently evoked a lot of interest. 1-6 Bailey and co-workers studied the free-radical ring-…
Number of citations: 101 pubs.acs.org
B Wu, RW Lenz - Journal of environmental polymer degradation, 1998 - Springer
2-Methylene-1,3-dioxepane (MDP) was copolymerized with ethylene (E) at a pressure of approximately 1000 psi and a temperature of approximately 70C with AIBN as the free radical …
Number of citations: 18 link.springer.com
MCD Carter, A Hejl, M Janco, J DeFelippis… - …, 2023 - ACS Publications
The development of polymerization methods that install weak links or degradable bonds in the backbone of otherwise all-carbon chains could accelerate the design and …
Number of citations: 1 pubs.acs.org
F Wenzel, S Hamzehlou, L Pardo… - Industrial & …, 2020 - ACS Publications
Radical ring opening polymerization (rROP) of cyclic ketenes such as 2-methylene-1,3-dioxepane (MDO) is a promising method for introducing (bio)degradability to the backbone of …
Number of citations: 19 pubs.acs.org
GE Roberts, ML Coote, JPA Heuts, LM Morris… - …, 1999 - ACS Publications
Pulsed-laser polymerization experiments were conducted on the copolymerization of 2-methylene 1,3-dioxepane (MDO) and methyl methacrylate (MMA) at 40 C. Reactivity ratios, …
Number of citations: 76 pubs.acs.org
J Huang, R Gil, K Matyjaszewski - Polymer, 2005 - Elsevier
The ATRP copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) with n-butyl acrylate (nBA) was studied by using ethyl 2-bromoisobutyrate (EBriBu) and N,N,N′,N″,N″-…
Number of citations: 80 www.sciencedirect.com
WJ Bailey, Z Ni, SR Wu - Journal of Polymer Science: Polymer …, 1982 - Wiley Online Library
2‐Methylene‐1,3‐dioxepane 6 polymerized with a quantitative ring opening to form poly‐ϵ‐caprolactone via a free radical mechanism. On the other hand, 2‐methylene‐1,3‐dioxolane (…
Number of citations: 224 onlinelibrary.wiley.com
J Undin, A Finne-Wistrand, AC Albertsson - Biomacromolecules, 2013 - ACS Publications
The understanding of cell–material interactions is important for creating personalized implants for tissue engineering. This has resulted in an interest in developing polymers with …
Number of citations: 61 pubs.acs.org

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